molecular formula C6H11NO3 B062205 (2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde CAS No. 168648-14-4

(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde

Cat. No. B062205
CAS RN: 168648-14-4
M. Wt: 145.16 g/mol
InChI Key: RGNJFYZPYDWNGO-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde, commonly known as BHMCA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BHMCA is a versatile intermediate in organic synthesis, and its applications in scientific research are vast.

Mechanism of Action

BHMCA has been shown to inhibit the activity of certain enzymes, including glycosidases and proteases. It has also been found to bind to proteins and modulate their functions. The exact mechanism of action of BHMCA is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
BHMCA has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to modulate the immune system. BHMCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

BHMCA has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, BHMCA has some limitations, including its low solubility in non-polar solvents and its sensitivity to acidic conditions.

Future Directions

There are several future directions for the use of BHMCA in scientific research. One area of interest is its potential use in drug development. BHMCA has been shown to have anti-tumor and anti-inflammatory properties, and further research may reveal its potential as a therapeutic agent. Another area of interest is its use in the development of chiral catalysts for asymmetric synthesis. BHMCA has already been used as a chiral auxiliary, and further research may reveal its potential as a chiral catalyst. Finally, BHMCA may have applications in the development of new materials, including polymers and nanoparticles.
Conclusion:
In conclusion, BHMCA is a versatile compound that has significant potential for use in scientific research. Its unique properties make it a valuable tool for synthetic chemists, and its potential applications in drug development, asymmetric synthesis, and material science make it an exciting area of research. Further research is needed to fully understand the mechanism of action of BHMCA and to explore its potential applications in various scientific fields.

Synthesis Methods

BHMCA can be synthesized by the reaction of 2,4-bis(hydroxymethyl)azetidine with formaldehyde in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

BHMCA has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of various compounds, including amino acids, peptides, and carbohydrates. BHMCA has also been used as a chiral auxiliary in asymmetric synthesis, as well as in the preparation of biologically active molecules.

properties

CAS RN

168648-14-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde

InChI

InChI=1S/C6H11NO3/c8-2-5-1-6(3-9)7(5)4-10/h4-6,8-9H,1-3H2/t5-,6-/m1/s1

InChI Key

RGNJFYZPYDWNGO-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H](N([C@H]1CO)C=O)CO

SMILES

C1C(N(C1CO)C=O)CO

Canonical SMILES

C1C(N(C1CO)C=O)CO

synonyms

1-Azetidinecarboxaldehyde, 2,4-bis(hydroxymethyl)-, (2R-trans)- (9CI)

Origin of Product

United States

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